molecular formula C28H27N3O3 B4609918 N-(1-adamantylmethyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

N-(1-adamantylmethyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4609918
M. Wt: 453.5 g/mol
InChI Key: YMOQGXWKTMFSEW-UHFFFAOYSA-N
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Description

N-(1-adamantylmethyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C28H27N3O3 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.20524173 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

N-(1-adamantylmethyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide and its derivatives are explored for the synthesis of heterocyclic compounds. For example, bimetallic composite catalysts using related ligands have shown high activity as catalysts of Suzuki reactions in aqueous media, enabling the synthesis of heterobiaryls containing furyl and thienyl rings, which are significant in developing pharmaceuticals and materials with novel properties (Bumagin et al., 2019).

Antimicrobial and Anti-inflammatory Activities

Derivatives of adamantane, including those structurally similar to this compound, have been explored for antimicrobial and anti-inflammatory activities. Synthesis and evaluation of novel adamantane derivatives have demonstrated potential as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, and some derivatives have shown marked antifungal activity against Candida albicans. Additionally, these compounds have exhibited anti-inflammatory activity in vivo, suggesting their utility in developing new therapeutic agents (Kadi et al., 2007).

Material Science Applications

Adamantane and its derivatives have been utilized in the synthesis of polyamides and polyimides, indicating their potential in material science applications. New polyamide-imides containing pendant adamantyl groups have been synthesized, showing excellent solubility in various solvents and high thermal stability, making them suitable for high-performance applications (Liaw & Liaw, 2001). These materials could be of significant interest for developing new polymers with enhanced properties.

Properties

IUPAC Name

N-(1-adamantylmethyl)-6-(furan-2-yl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c32-26(29-16-28-13-17-9-18(14-28)11-19(10-17)15-28)21-12-22(23-7-4-8-33-23)30-27-24(21)25(31-34-27)20-5-2-1-3-6-20/h1-8,12,17-19H,9-11,13-16H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOQGXWKTMFSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC(=NC5=C4C(=NO5)C6=CC=CC=C6)C7=CC=CO7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-adamantylmethyl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide

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